molecular formula C12H20N2O5 B12978993 (S)-2-((tert-Butoxycarbonyl)amino)-3-((R)-2-oxopyrrolidin-3-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-((R)-2-oxopyrrolidin-3-yl)propanoic acid

Cat. No.: B12978993
M. Wt: 272.30 g/mol
InChI Key: RWCCIYJJIFJDQO-SFYZADRCSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrrolidinone ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be more environmentally friendly compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The pyrrolidinone ring can participate in redox reactions, depending on the reagents used.

Common Reagents and Conditions

    Boc Deprotection: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane.

    Redox Reactions: Common reagents include hydrogenation catalysts for reduction and oxidizing agents like potassium permanganate for oxidation.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine derivative.

    Redox Reactions: Depending on the conditions, various oxidized or reduced forms of the pyrrolidinone ring can be obtained.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid largely depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The pyrrolidinone ring can interact with various molecular targets, including enzymes and receptors, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid derivative.

    N-tert-Butoxycarbonyl-L-phenylalanine: Similar structure but with a phenyl group instead of a pyrrolidinone ring.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-3-(®-2-oxopyrrolidin-3-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the pyrrolidinone ring.

Properties

Molecular Formula

C12H20N2O5

Molecular Weight

272.30 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3R)-2-oxopyrrolidin-3-yl]propanoic acid

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-8(10(16)17)6-7-4-5-13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t7-,8+/m1/s1

InChI Key

RWCCIYJJIFJDQO-SFYZADRCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H]1CCNC1=O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)O

Origin of Product

United States

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